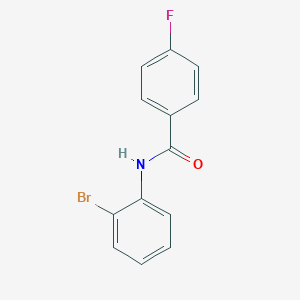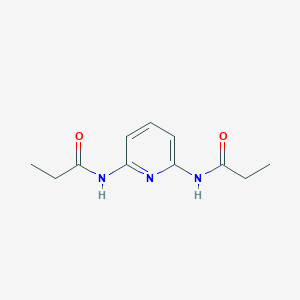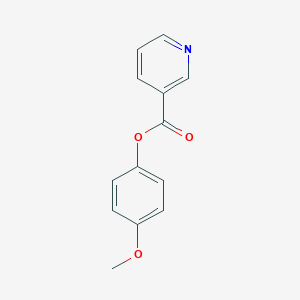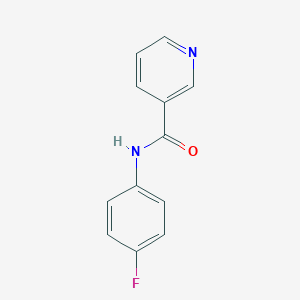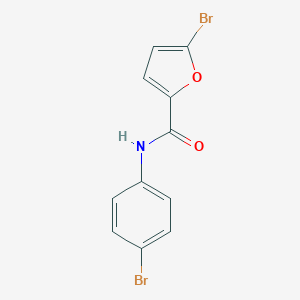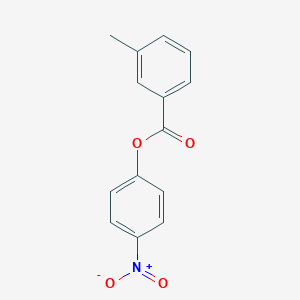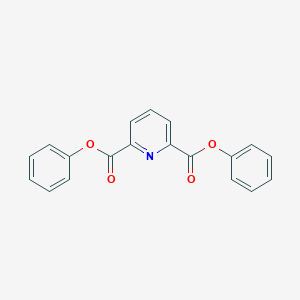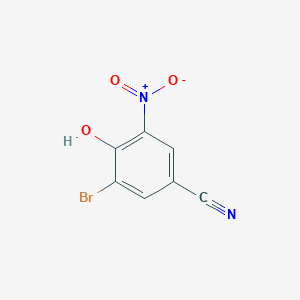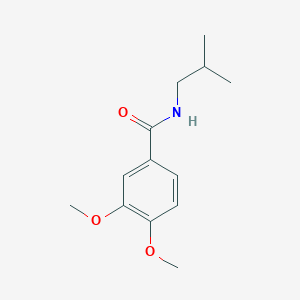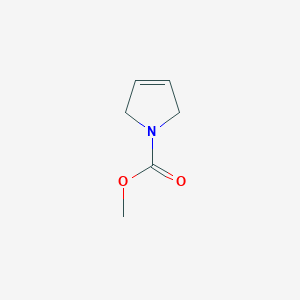
1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, methyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2,5-dihydro-1H-pyrrole-1-carboxylic acid methyl ester. It is a colorless liquid with a molecular formula of C6H9NO2.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, methyl ester is not well understood. However, studies have shown that this compound can act as a nucleophile, which can react with electrophilic compounds to form covalent bonds. This property makes it an attractive starting material for the synthesis of biologically active compounds.
Effets Biochimiques Et Physiologiques
Studies have shown that 1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, methyl ester has no significant biochemical or physiological effects on living organisms. However, its derivatives have shown promising biological activities, such as antimicrobial, antifungal, and anticancer activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, methyl ester in lab experiments include its low cost, availability, and ease of synthesis. However, its limitations include its low reactivity and the need for specialized equipment for its synthesis.
Orientations Futures
There are several future directions for the research of 1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, methyl ester. One of the potential areas of research is the synthesis of novel pyrrole-containing compounds with promising biological activities. Another direction is the development of new synthetic methods for the efficient and cost-effective synthesis of this compound and its derivatives. Additionally, the investigation of the mechanism of action of this compound can provide insights into its potential applications in various fields of scientific research.
Applications De Recherche Scientifique
1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, methyl ester has been extensively studied for its potential applications in various fields of scientific research. One of its significant applications is in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals. This compound has also been used as a starting material for the synthesis of pyrrole-containing natural products, which have shown promising biological activities.
Propriétés
Numéro CAS |
63603-33-8 |
|---|---|
Nom du produit |
1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, methyl ester |
Formule moléculaire |
C6H9NO2 |
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
methyl 2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C6H9NO2/c1-9-6(8)7-4-2-3-5-7/h2-3H,4-5H2,1H3 |
Clé InChI |
VCXZJBRVEJBECK-UHFFFAOYSA-N |
SMILES |
COC(=O)N1CC=CC1 |
SMILES canonique |
COC(=O)N1CC=CC1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


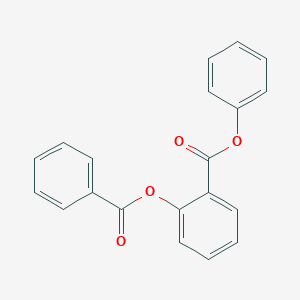
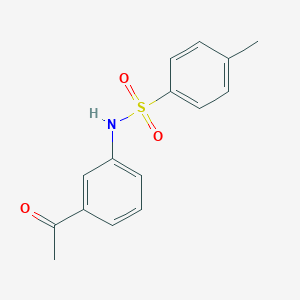
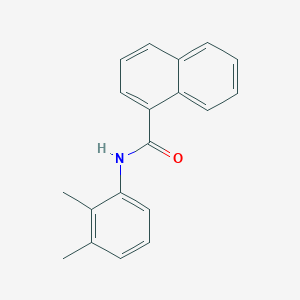
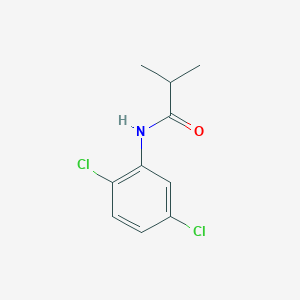
![2-[(2-methylphenoxy)methyl]benzoic Acid](/img/structure/B185226.png)
